2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 5349-91-7
VCID: VC15908027
InChI: InChI=1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20)
SMILES:
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid

CAS No.: 5349-91-7

Cat. No.: VC15908027

Molecular Formula: C18H18O2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid - 5349-91-7

Specification

CAS No. 5349-91-7
Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
IUPAC Name 2-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)benzoic acid
Standard InChI InChI=1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20)
Standard InChI Key DIQIMRBTAXGZBW-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a benzoic acid moiety (a benzene ring with a carboxylic acid group) linked via a methylene bridge to a tetrahydronaphthalene system. The tetrahydronaphthalene component is a partially saturated bicyclic structure, reducing aromaticity compared to naphthalene while retaining planar rigidity. This hybrid design balances hydrophobic (tetrahydronaphthalene) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity .

Key Structural Data:

PropertyValue
IUPAC Name2-(5,6,7,8-Tetrahydronaphthalen-2-ylmethyl)benzoic acid
Molecular FormulaC18H18O2\text{C}_{18}\text{H}_{18}\text{O}_{2}
Molecular Weight266.3 g/mol
Canonical SMILESC1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O
InChI KeyDIQIMRBTAXGZBW-UHFFFAOYSA-N

A discrepancy in the molecular formula was noted between sources (C18_{18}H18_{18}O2_2 vs. C19_{19}H20_{20}O2_2) . Cross-referencing with PubChem (CID 220726) confirms the correct formula as C18_{18}H18_{18}O2_2, likely due to a transcription error in one source.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid typically involves Friedel-Crafts alkylation or coupling reactions. A proposed route includes:

  • Friedel-Crafts Alkylation: Reacting tetrahydronaphthol with benzoyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) to form the methylene bridge.

  • Carboxylic Acid Formation: Oxidation of a benzyl alcohol intermediate or hydrolysis of a nitrile group to yield the final benzoic acid derivative.

Comparative Synthesis Metrics:

MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts65–75≥95Byproduct formation
Coupling Reactions70–82≥97Catalyst cost

These methods align with protocols for structurally related compounds, such as pesticidal agents synthesized via heterocyclic coupling . For instance, the condensation of naphthalen-2-ol with substituted amines under thermal conditions mirrors steps used in analogous benzoic acid derivatives .

Analytical Characterization

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, CDCl3_3) reveals aromatic protons at δ 7.2–8.1 ppm and aliphatic tetrahydronaphthalene signals at δ 1.5–2.8 ppm .

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 266.13 (calculated for C18_{18}H18_{18}O2_2).

  • HPLC: Purity analysis using reverse-phase chromatography (≥95% purity) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its biphasic structure:

  • Aqueous Solubility: Limited due to the tetrahydronaphthalene moiety (<1 mg/mL at 25°C), necessitating salt formation (e.g., monoethanolamine salts) for enhanced bioavailability, as seen in related TPO mimetics .

  • Organic Solubility: High solubility in dimethyl sulfoxide (DMSO) and ethyl acetate, facilitating reaction workup .

Partition Coefficient (LogP):

Experimental logP values are unavailable, but computational estimates (ChemAxon) suggest a logP of 3.8 ± 0.2, indicating moderate lipophilicity suitable for membrane penetration.

Comparative Analysis with Related Compounds

CompoundStructureApplicationSolubility (mg/mL)
2-Naphthoic AcidBenzoic acid + naphthaleneDye synthesis0.5 (water)
Tetralin DerivativesHydrogenated naphthalene coresSolvents, lubricants10–20 (DMSO)
Target CompoundHybrid benzoic-tetralinResearch/Industrial intermediate<1 (water)

The target compound’s unique structure positions it between simple aromatic acids and fully saturated hydrocarbons, offering tunable properties for specialized applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator